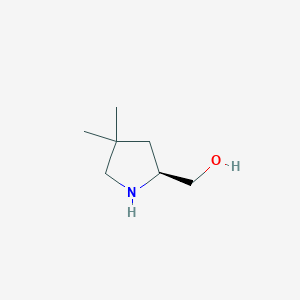
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Vue d'ensemble
Description
Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless, volatile, flammable liquid with a distinctive odor . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .
Synthesis Analysis
Methanol is typically produced by the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . A study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group . Its molecular weight is 32.04 g/mol .Chemical Reactions Analysis
Methanol synthesis is exothermic and favorable at higher pressures . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Physical And Chemical Properties Analysis
Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor . It is clear liquid with polar properties, making it a good solvent . It is also highly toxic to humans if ingested .Applications De Recherche Scientifique
1. Catalysis in Ethylene Oligomerization
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol is utilized in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes have been applied in catalyzing the oligomerization of ethylene, demonstrating significant potential in industrial chemistry (Kermagoret & Braunstein, 2008).
2. Organocatalysis in Michael Addition Reactions
This compound has been identified as an efficient bifunctional organocatalyst in enantioselective Michael addition of malonate esters to nitroolefins, showing notable efficacy and selectivity in chemical synthesis (Lattanzi, 2006).
3. Ligand in Enantioselective Alkynylation
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol-derived ligands have been effectively used in catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
4. Application in Synthesis of α-Hydroxy Esters
The compound is also used in the asymmetric synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its versatility in organic synthesis (Jung, Ho & Kim, 2000).
5. Role in Synthesis of Cyclic Acetals from Glycerol
It plays a role in the acid-catalyzed condensation of glycerol with various aldehydes and ketones to synthesize cyclic acetals, a process of interest for producing novel platform chemicals from renewable materials (Deutsch, Martin & Lieske, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



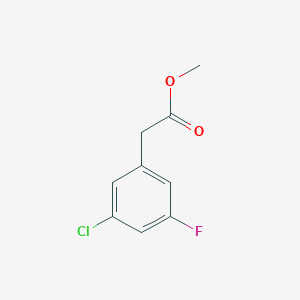

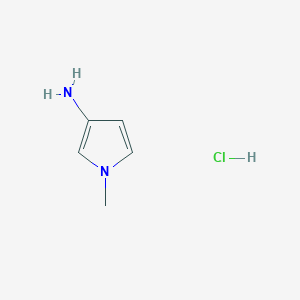
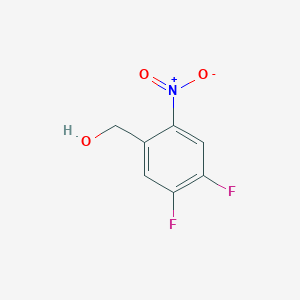
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
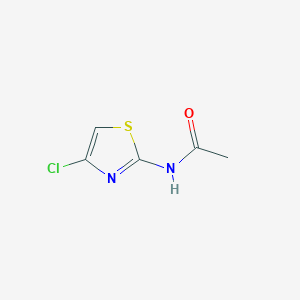
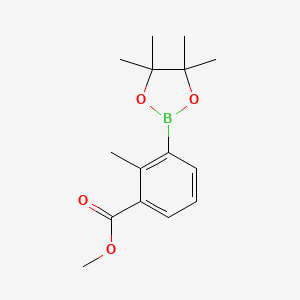
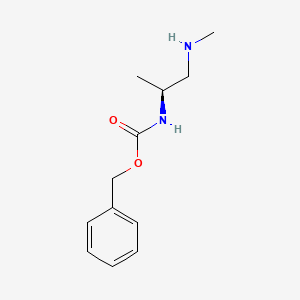
![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)
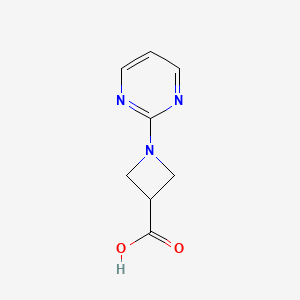

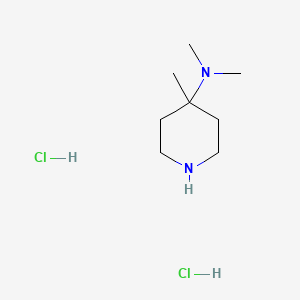
![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)
![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)